molecular formula C22H24N2O3S B10887452 1-(3-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(3-Methoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10887452
M. Wt: 396.5 g/mol
InChI Key: DCUWQIDHWCHJCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared through standard organic synthesis techniques.

    Substitution with 3-Methoxybenzyl Group: The piperazine core is then reacted with 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the 3-methoxybenzyl group.

    Introduction of 2-Naphthylsulfonyl Group: Finally, the compound is treated with 2-naphthylsulfonyl chloride under basic conditions to attach the 2-naphthylsulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Formation of 1-(3-HYDROXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE.

    Reduction: Formation of 1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFIDE)PIPERAZINE.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and naphthylsulfonyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine.

    1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)MORPHOLINE: Contains a morpholine ring.

    1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PYRROLIDINE: Features a pyrrolidine ring.

Uniqueness

1-(3-METHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is unique due to the combination of its piperazine core with the 3-methoxybenzyl and 2-naphthylsulfonyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C22H24N2O3S/c1-27-21-8-4-5-18(15-21)17-23-11-13-24(14-12-23)28(25,26)22-10-9-19-6-2-3-7-20(19)16-22/h2-10,15-16H,11-14,17H2,1H3

InChI Key

DCUWQIDHWCHJCI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.